REACTION_SMILES
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[ClH:23].[H:24][H:25].[N:1](=[N+:2]=[N-:3])[CH:4]([C:5](=[O:6])[OH:7])[CH:8]1[c:9]2[c:10]([cH:19][cH:20][cH:21][cH:22]2)[CH2:11][CH2:12][c:13]2[c:14]1[cH:15][cH:16][cH:17][cH:18]2.[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:31]>>[NH2:1][CH:4]([C:5](=[O:6])[OH:7])[CH:8]1[c:9]2[c:10]([cH:19][cH:20][cH:21][cH:22]2)[CH2:11][CH2:12][c:13]2[c:14]1[cH:15][cH:16][cH:17][cH:18]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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[N-]=[N+]=NC(C(=O)O)C1c2ccccc2CCc2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NC(C(=O)O)C1c2ccccc2CCc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NC(C(=O)O)C1c2ccccc2CCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |